Endophenazine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Endophenazine B is a natural product found in Streptomyces anulatus and Streptomyces with data available.

Aplicaciones Científicas De Investigación

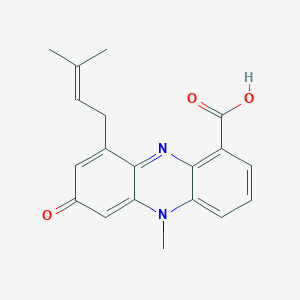

Chemical Properties and Structure

Endophenazine B is characterized by its unique chromophoric system, which contributes to its striking violet color. The compound exhibits a complex structure that includes multiple methyl, methylene, and olefinic/aromatic groups, along with quaternary carbon atoms. Notably, it contains a carboxyl group and an unsaturated ketone, as indicated by its 13C NMR spectra .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various Gram-positive bacteria and fungi. Its effectiveness stems from its ability to generate reactive oxygen species, which can disrupt cellular functions in pathogens. This mechanism is similar to other phenazines, which are known for their redox-active properties that enhance their antibiotic capabilities .

Case Study: Antimicrobial Efficacy

In a study conducted on endosymbiotic microorganisms, this compound was isolated from Streptomyces anulatus strains. The compound demonstrated significant antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis, and some filamentous fungi. The results indicated that this compound could serve as a potential candidate for developing new antibiotics .

Antitumor Potential

Research has also highlighted the potential of this compound in cancer therapy. Similar compounds in the phenazine family have been recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural features of this compound may contribute to these effects, making it a subject of interest for further investigation in oncological applications .

Biosynthetic Pathways

The biosynthesis of this compound involves complex metabolic pathways within Streptomyces species. Recent advancements have focused on engineering microbial systems to enhance the production of this compound. For instance, metabolic engineering techniques applied to Pseudomonas chlororaphis have successfully increased the yield of related phenazines, providing insights into optimizing production strategies for this compound .

Table 1: Comparison of Phenazines and Their Activities

| Compound | Source | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Endophenazine A | Streptomyces anulatus | Effective against Gram-positive bacteria | Moderate |

| This compound | Streptomyces anulatus | Effective against Gram-positive bacteria | Potential |

| Clofazimine | Clinical application | Effective against Mycobacterium tuberculosis | Established |

Análisis De Reacciones Químicas

Structural Elucidation of Endophenazine B

This compound (C₁₉H₁₇N₃O₃) features:

-

Core structure : Reduced phenazine with a methoxycarbonyl group at position 1

-

Key substituents :

-

N-methyl group at position 5

-

3-methyl-2-butenyl (prenyl) group at position 9

-

Table 1: Key NMR Data for this compound

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Correlation (HMBC/NOESY) |

|---|---|---|---|

| 1-COOCH₃ | 168.7 | 3.86 (s, 3H) | Coupling with aromatic H2/H8 |

| 5-NCH₃ | 33.2 | 3.12 (s, 3H) | NOE to 4-H and 6-H |

| 9-prenyl | 28.4 (C12) | 3.99 (d, J=7.2 Hz) | Linkage to C9 via C12 |

The structure was confirmed through:

-

NOESY experiments : Spatial proximity between N-methyl protons and aromatic protons at positions 4 and 6

-

HMBC correlations : Long-range couplings between prenyl methyl groups (δ 1.76 ppm) and C14 (δ 138.9 ppm)

Biosynthetic Reactions

This compound is biosynthesized through two critical enzymatic reactions:

Prenylation Reaction

-

Substrates :

-

5,10-Dihydrophenazine-1-carboxylic acid (dihydro-PCA)

-

Dimethylallyl diphosphate (DMAPP)

-

-

Mechanism :

N-Methylation

-

Catalyst : S-adenosylmethionine-dependent methyltransferase (PpzM)

-

Reaction Site : Nitrogen at position 5 of the phenazine core

-

Genetic Basis : ppzM gene deletion abolishes N-methylation, producing unmethylated analogs

Enzymatic and Genetic Basis

The biosynthetic gene cluster (ppz) in Streptomyces anulatus includes:

-

ppzA-G: Core phenazine synthesis (homologous to Pseudomonas phz operon)

Table 2: Impact of Gene Deletions on Production

| Mutant Strain | This compound Yield | Phenotype |

|---|---|---|

| Wild-type | 165.5 ± 60 µmol/L | Normal |

| ΔppzM | Undetectable | No methylation |

| ΔppzP | 0.4 ± 0.2 µmol/L | No prenylation |

Comparative Analysis with Related Compounds

This compound differs from other phenazines by its:

-

Unique prenylation pattern at C9 (vs C1 in endophenazine A)

-

N-methylation at position 5 (absent in endophenazine C)

Table 3: Structural Comparison of Endophenazines

| Compound | Molecular Formula | Key Substituents |

|---|---|---|

| Endophenazine A | C₁₈H₁₆N₂O₂ | Prenyl (C9), COOH (C1) |

| This compound | C₁₉H₁₇N₃O₃ | Prenyl (C9), N-CH₃ (C5), COOCH₃ (C1) |

| Endophenazine D | C₁₅H₁₂N₂O₄ | Glyoxylate ester (C1) |

Stability and Reactivity

Propiedades

Fórmula molecular |

C19H18N2O3 |

|---|---|

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid |

InChI |

InChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24) |

Clave InChI |

CIWWONHFDUMHHK-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |

SMILES canónico |

CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |

Sinónimos |

endophenazine B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.